molecular formula C17H28ClNO4 B4405543 [4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride

[4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride

Cat. No.: B4405543
M. Wt: 345.9 g/mol
InChI Key: KAXXVTQAPPVCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring and multiple ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride typically involves multiple steps, starting with the preparation of the morpholine ring and subsequent functionalization with ethoxy groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and advanced purification methods like chromatography are commonly employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

[4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

[4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (4-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy}phenyl)methanol
  • (4-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy}phenyl)ethanol

Uniqueness

[4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

[4-[2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4.ClH/c1-14-11-18(12-15(2)22-14)7-8-20-9-10-21-17-5-3-16(13-19)4-6-17;/h3-6,14-15,19H,7-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXXVTQAPPVCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOCCOC2=CC=C(C=C2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride
Reactant of Route 2
Reactant of Route 2
[4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride
Reactant of Route 3
[4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride
Reactant of Route 4
[4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride
Reactant of Route 5
Reactant of Route 5
[4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride
Reactant of Route 6
Reactant of Route 6
[4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.